A-443654

Vue d'ensemble

Description

Applications De Recherche Scientifique

A-443654 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of AKT signaling in cancer cell survival and proliferation.

Neurodegenerative Diseases: Research has demonstrated its potential in reducing α-synuclein expression and normalizing endoplasmic reticulum stress and autophagy in models of Parkinson’s disease.

Cell Signaling Studies: This compound is employed to investigate the molecular mechanisms of AKT signaling and its impact on cellular processes.

Mécanisme D'action

Target of Action

A-443654 is a potent inhibitor of the Akt kinases, specifically Akt1, Akt2, and Akt3 . These kinases play a crucial role in cell signaling and are involved in the regulation of cell transformation and tumor progression . In human malignancies, their activity is often elevated .

Mode of Action

This compound binds to the ATP binding site of Akt, reversibly inhibiting kinase activity . It exhibits equal potency against Akt1, Akt2, or Akt3 within cells . It has been observed that this compound targets different components of the AKT pathway .

Biochemical Pathways

This compound affects the AKT pathway, which influences cell cycle progression . It has been found to reduce the phosphorylation of downstream proteins of Akt and promote the phosphorylation of Akt at its regulatory sites, Ser473 and Thr308 . It also normalizes the levels of mTOR, LC3-II, p62, STAU1, BiP, and CHOP, indicating its influence on autophagy and endoplasmic reticulum stress markers .

Result of Action

This compound has been shown to normalize levels of α-synuclein monomers and oligomers, as well as SNCA expression in HEK-293 cells . It also lowered SNCA expression in PD patient-derived fibroblasts and in dopaminergic neurons differentiated from PD patient-derived induced pluripotent stem cells (iPSCs) . This suggests that this compound successfully prevents α-synuclein toxicity and restores cell function .

Analyse Biochimique

Biochemical Properties

A-443654 is an inhibitor of Akt, with equal potency against all three isoforms of this kinase . It interferes with mitotic progression and bipolar spindle formation . The compound this compound interacts with Akt, leading to a decrease in the phosphorylation of Akt targets .

Cellular Effects

This compound has been shown to reduce α-synuclein expression and normalize ER stress and autophagy . It has been found to prevent α-synuclein toxicity and restore cell function . The compound this compound influences cell function by normalizing the levels of mTOR, LC3-II, p62, STAU1, BiP, and CHOP .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Akt, which leads to a decrease in the phosphorylation of Akt targets . This results in a concomitant increase in Thr 308 and Ser 473 phosphorylation of Akt in human cancer cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce α-synuclein expression over time . It also normalizes levels of both α-synuclein mRNA and α-synuclein monomers and oligomers .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, the compound has been reported to slow the progression of Akt-dependent tumors in in vivo mouse models .

Metabolic Pathways

Given its role as an Akt inhibitor, it likely interacts with the PI3K/Akt signaling pathway .

Subcellular Localization

Given its role as an Akt inhibitor, it is likely to be found in locations where Akt is present, such as the cytoplasm and the cell membrane .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

A-443654 est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement la formation d'intermédiaires clés, suivie de leur couplage et de modifications ultérieures des groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction peuvent varier, mais incluent généralement les étapes suivantes :

Formation de l'Intermédiaire Indole : La synthèse commence par la préparation d'un intermédiaire indole par une réaction de synthèse d'indole de Fischer.

Réaction de Couplage : L'intermédiaire indole est ensuite couplé à un dérivé de pyridine en conditions basiques pour former la structure de base de l'this compound.

Méthodes de Production Industrielle

La production industrielle d'this compound implique l'adaptation à grande échelle du processus de synthèse en laboratoire tout en garantissant un rendement et une pureté élevés. Cela nécessite généralement l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, ainsi que l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de Réactions

A-443654 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l'this compound, modifiant potentiellement son activité.

Substitution : Les réactions de substitution, telles que la substitution nucléophile, peuvent être utilisées pour introduire différents groupes fonctionnels.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution.

Produits Principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le Cancer : Il est utilisé pour étudier le rôle de la signalisation AKT dans la survie et la prolifération des cellules cancéreuses.

Maladies Neurodégénératives : Des recherches ont démontré son potentiel dans la réduction de l'expression de l'alpha-synucléine et la normalisation du stress du réticulum endoplasmique et de l'autophagie dans les modèles de la maladie de Parkinson.

Études de Signalisation Cellulaire : This compound est utilisé pour étudier les mécanismes moléculaires de la signalisation AKT et son impact sur les processus cellulaires.

Mécanisme d'Action

This compound exerce ses effets en se liant au site de liaison à l'ATP des kinases AKT, inhibant ainsi leur activité. Cette inhibition empêche la phosphorylation et l'activation des cibles en aval impliquées dans les voies de survie et de prolifération cellulaires. Le mécanisme d'action du composé implique la perturbation de la régulation par rétroaction de l'AKT, conduisant à une hyperphosphorylation aux sites de régulation (Thr308 et Ser473) .

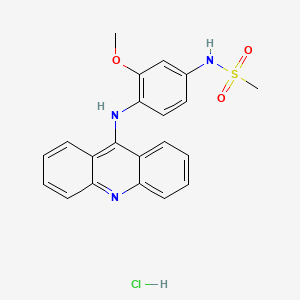

Comparaison Avec Des Composés Similaires

A-443654 est unique en raison de sa haute sélectivité et de sa puissance contre les trois isoformes d'AKT (AKT1, AKT2 et AKT3). Des composés similaires comprennent :

Triptolide : Un autre inhibiteur puissant avec des applications en chimiothérapie.

OTS-167 : Connu pour son efficacité dans le ciblage des cellules souches cancéreuses.

Quinacrine : Utilisé dans la recherche sur le cancer pour sa capacité à induire la différenciation des cellules souches cancéreuses.

This compound se distingue par son inhibition spécifique des kinases AKT et sa large applicabilité dans divers domaines de recherche.

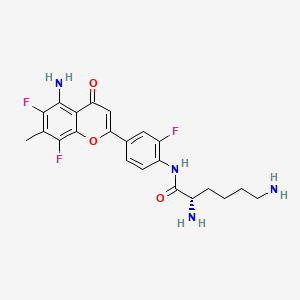

Propriétés

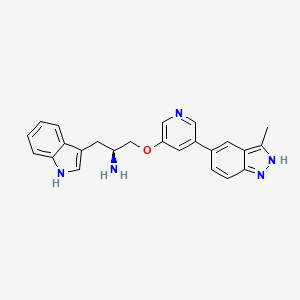

IUPAC Name |

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTBGJGMTBHQTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436347 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552325-16-3 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-443654 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

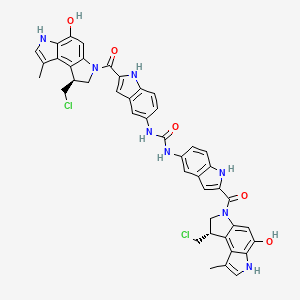

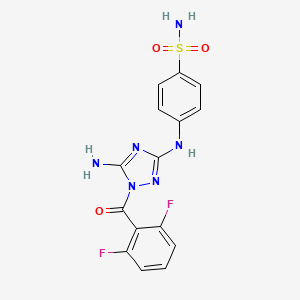

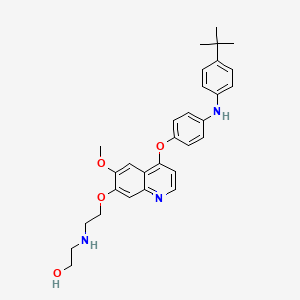

Feasible Synthetic Routes

Q1: What is the primary target of A-443654?

A1: this compound is a potent and selective inhibitor of Akt kinases, specifically targeting the ATP-binding pocket of Akt1, Akt2, and Akt3. [, , , ]

Q2: How does this compound inhibit Akt kinases?

A2: this compound competitively binds to the ATP-binding site of Akt kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, , ]

Q3: What is the significance of Akt kinases in cancer?

A3: Akt kinases play a central role in cellular growth, survival, metabolism, and angiogenesis, processes frequently dysregulated in cancer. [, , ]

Q4: What are the downstream consequences of this compound-mediated Akt inhibition?

A4: this compound inhibits Akt-dependent signal transduction, leading to:

- Reduced cell proliferation: by inducing cell cycle arrest at the G2/M phase. [, ]

- Increased apoptosis: through activation of caspase cascades and modulation of Bcl-2 family proteins. [, , ]

- Decreased tumor growth: observed both in vitro and in vivo models. [, ]

Q5: Does this compound impact other signaling pathways besides Akt?

A5: While highly selective for Akt, this compound has been shown to indirectly influence other signaling pathways, including:

- mTOR pathway: Inhibition of Akt by this compound can lead to modulation of mTORC1 and mTORC2 activity. [, , ]

- Aurora A kinase: this compound can indirectly downregulate Aurora A kinase expression, contributing to its anti-proliferative effects. []

Q6: this compound has been observed to cause paradoxical Akt hyperphosphorylation. What is the mechanism behind this observation?

A6: Although this compound inhibits Akt kinase activity, it also induces a conformational change in Akt that renders it resistant to dephosphorylation by phosphatases. This resistance leads to the accumulation of phosphorylated Akt even in the presence of the inhibitor. [, , ]

Q7: What structural modifications of this compound have been explored?

A7: Researchers have synthesized analogs of this compound, exploring modifications to the indazole moiety, to develop analog-sensitive versions of Akt for chemical genetic studies. This approach enables the selective inhibition of specific Akt isoforms to dissect their individual functions. [, ]

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:

- Hematological malignancies: T-cell acute lymphoblastic leukemia (T-ALL) [, ] and chronic lymphocytic leukemia (CLL) [, ]

- Solid tumors: Glioblastoma [], breast cancer [], rhabdomyosarcoma, and neuroblastoma [].

Q9: Has this compound shown efficacy in combination therapies?

A9: Yes, synergistic effects have been observed when this compound is combined with:

- DNA-damaging agents: such as doxorubicin, cisplatin, and melphalan. [, , , ]

- mTOR inhibitors: such as rapamycin. [, ]

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite promising preclinical data, this compound exhibits a narrow therapeutic window, with efficacy achieved at doses close to the maximally tolerated dose. This narrow window is primarily attributed to metabolic toxicities, including hyperglycemia and weight loss. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)

![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)